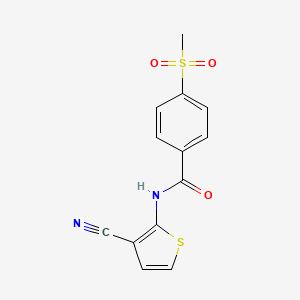

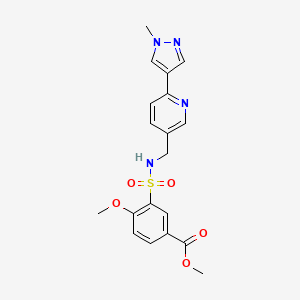

![molecular formula C22H22ClN5 B2495186 3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-06-7](/img/structure/B2495186.png)

3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazoloquinazolinone derivatives typically involves cyclization reactions of hydrazinoquinazolinones with various one-carbon donors. For instance, Alagarsamy et al. (2008) described synthesizing 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones through cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one, indicating a versatile approach to creating triazoloquinazolinone compounds (Alagarsamy, Shankar, & Murugesan, 2008).

Molecular Structure Analysis

Detailed molecular structure analysis often involves spectroscopic methods such as NMR and X-ray crystallography. Wu et al. (2022) utilized these techniques to elucidate the structure of a triazoloquinazolinone compound, demonstrating the utility of these methods in confirming molecular configurations (Wu et al., 2022).

科学的研究の応用

H1-Antihistaminic Activity

Compounds with the triazoloquinazoline backbone have been synthesized and evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. For example, certain derivatives were found to be equipotent to chlorpheniramine maleate, a standard antihistaminic drug, with minimal sedative effects, suggesting their potential as new H1-antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).

Anticancer Activity

Research on triazoloquinazoline derivatives has also shown promising anticancer properties. Specific derivatives exhibited potent cytotoxic activity against various human cancer cell lines in vitro, indicating the potential for these compounds in developing new anticancer therapies (Ahmed, Ahmed, & Abdelhamid, 2014).

Adenosine Receptor Antagonism

Another study found that 2-amino[1,2,4]triazolo[1,5-c]quinazolines act as potent adenosine receptor antagonists. These compounds showed high affinity for the A3 adenosine receptor, with some derivatives demonstrating selective antagonism, which may be useful in the design of drugs targeting cardiovascular diseases, inflammatory disorders, and cancer (Burbiel et al., 2016).

Antimicrobial and Nematicidal Properties

Triazoloquinazoline derivatives have also been evaluated for their antimicrobial and nematicidal properties. Certain derivatives exhibited significant activity against a range of bacteria and fungi, as well as nematodes, suggesting their potential as new antimicrobial and nematicidal agents (Reddy, Reddy, & Sunitha, 2016).

将来の方向性

特性

IUPAC Name |

3-(4-chlorophenyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5/c23-16-13-11-15(12-14-16)20-22-25-21(24-17-7-3-1-2-4-8-17)18-9-5-6-10-19(18)28(22)27-26-20/h5-6,9-14,17H,1-4,7-8H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPLFIKFXUZRFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

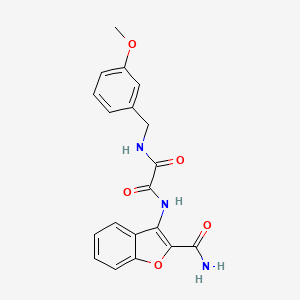

![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)

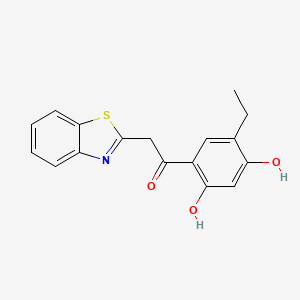

![N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide](/img/structure/B2495109.png)

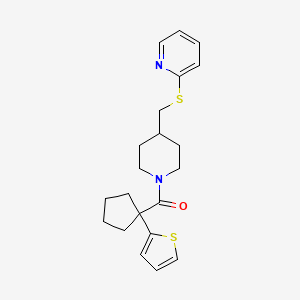

![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)